![molecular formula C14H10F2N2O B13672642 2-(2,6-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13672642.png)
2-(2,6-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a difluorophenyl group and a methoxy group attached to the imidazo[1,2-a]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-difluoroaniline with 2-bromo-3-methoxypyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2-(2,6-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
2-(2,6-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent against diseases like trypanosomiasis.
Material Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It is used as a scaffold for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
作用機序
The mechanism of action of 2-(2,6-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby blocking their activity and exerting therapeutic effects .
類似化合物との比較
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Another fluorinated pyridine derivative with similar electronic properties.
Imidazo[1,2-a]pyridine derivatives: A broad class of compounds with diverse biological activities.
Pyrazolo[3,4-d]pyrimidine: A related heterocyclic compound with applications in cancer therapy.
Uniqueness
2-(2,6-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly suitable for applications in electronic devices and as a scaffold for drug design
特性
分子式 |
C14H10F2N2O |
|---|---|
分子量 |
260.24 g/mol |
IUPAC名 |
2-(2,6-difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10F2N2O/c1-19-12-6-3-7-18-8-11(17-14(12)18)13-9(15)4-2-5-10(13)16/h2-8H,1H3 |
InChIキー |
DCXNOWKJAKEBBP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CN2C1=NC(=C2)C3=C(C=CC=C3F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloroimidazo[1,2-a]pyridin-8-ol](/img/structure/B13672566.png)
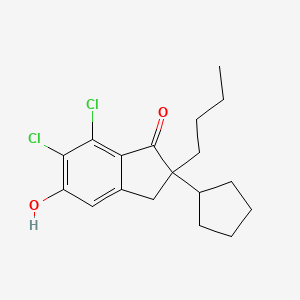

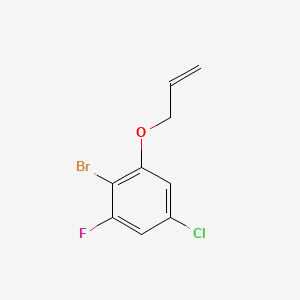
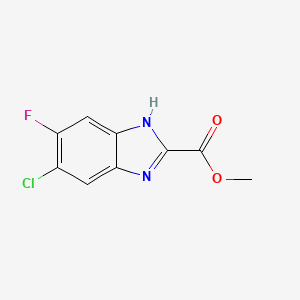

![6,8-Dichloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13672608.png)


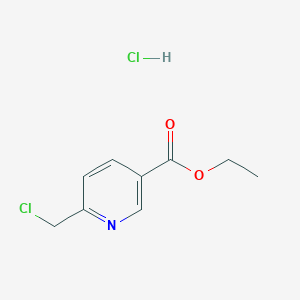
![2-(2,4-Difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672634.png)
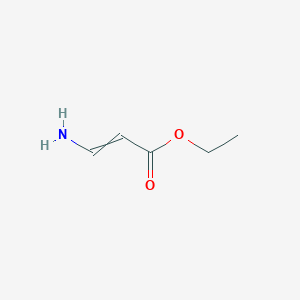
![6-Iodo-2,5-dimethylbenzo[d]thiazole](/img/structure/B13672645.png)

